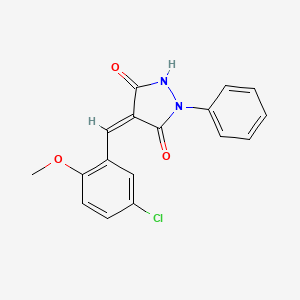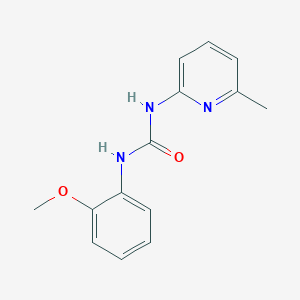![molecular formula C17H17N3O3 B5806763 methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, commonly known as MDL-72222, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dibenzazepine derivatives, and its unique chemical structure has been found to exhibit a range of interesting properties.
Mécanisme D'action
The exact mechanism of action of MDL-72222 is not fully understood. However, it is believed to act as a modulator of neurotransmitter activity, particularly serotonin. MDL-72222 has been found to bind to the serotonin transporter and inhibit its activity, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of MDL-72222.
Biochemical and Physiological Effects
MDL-72222 has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. Furthermore, it has been found to decrease the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor. These effects suggest that MDL-72222 could have a wide range of therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-72222 has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. Furthermore, it has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to its use. MDL-72222 has been found to exhibit some toxicity in animal models, particularly at high doses. Furthermore, its mechanism of action is not fully understood, which could limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of MDL-72222. One area of interest is the development of new drugs based on the chemical structure of MDL-72222. Furthermore, the exact mechanism of action of MDL-72222 could be further elucidated, which could lead to the development of new drugs with improved properties. Finally, the potential therapeutic applications of MDL-72222 could be explored further, particularly in the treatment of neurological disorders.
Conclusion
MDL-72222 is a chemical compound with a unique chemical structure that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models, and its mechanism of action is thought to involve the modulation of neurotransmitter activity. MDL-72222 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of MDL-72222, including the development of new drugs based on its chemical structure, further elucidation of its mechanism of action, and exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MDL-72222 involves the reaction of 5H-dibenzo[b,f]azepin-5-one with methyl isocyanate in the presence of a base. This reaction results in the formation of MDL-72222, which is then purified by recrystallization. The synthesis of MDL-72222 has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
MDL-72222 has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Furthermore, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These findings suggest that MDL-72222 could be a promising candidate for the development of new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
methyl N-(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-17(22)19-13-9-8-12-7-6-11-4-2-3-5-14(11)20(16(18)21)15(12)10-13/h2-5,8-10H,6-7H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHZIARTHYSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)





![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


